Enhanced Lipophilicity (Predicted LogD₇.₄) Relative to the 2-Butoxy Analog Dibucaine
N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide exhibits a computed ACD/LogD₇.₄ of 2.69, which is 0.64 log units higher than the experimentally observed LogD₇.₄ of 2.05 for the clinical local anesthetic dibucaine (2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide) [1]. This 0.64 log-unit increase equates to an approximately 4.4-fold higher distribution into the octanol phase at physiological pH, predicting superior passive membrane permeability and potential for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogD₇.₄ = 2.69 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | Dibucaine (2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide): LogD₇.₄ = 2.05 (experimental, ChemAxon) |
| Quantified Difference | ΔLogD₇.₄ = +0.64 (approx. 4.4-fold higher partition) |
| Conditions | Computed vs. experimental LogD at pH 7.4; note different measurement methods (in silico vs. experimental). |
Why This Matters
Higher LogD₇.₄ can be desirable for CNS-targeted probe design or undesirable for peripherally restricted agents; users must match lipophilicity to their target compartment.
- [1] ChemBase. 2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (Dibucaine): LogD (pH 7.4) = 2.05. Available at: https://en.chembase.cn/molecule-138705.html. View Source
